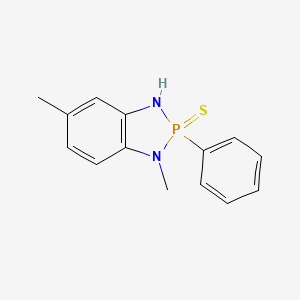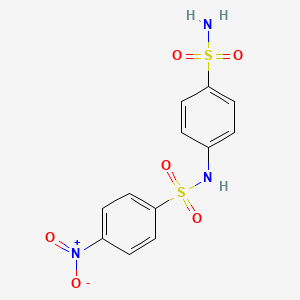![molecular formula C5H10N4O2 B14168988 N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide CAS No. 28917-15-9](/img/structure/B14168988.png)
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide is a heterocyclic compound that belongs to the class of diazepines Diazepines are known for their diverse biological activities and are often used as structural fragments in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide typically involves the reaction of 1,2-diamines with nitramide derivatives under controlled conditions. One common method involves the cyclization of 1,2-diamines with nitramide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of diazepine derivatives. Continuous flow synthesis offers advantages such as improved reaction control, higher yields, and reduced production times .
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitramide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex diazepine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepine: Known for its psychoactive properties and use in treating anxiety and insomnia.
1,3-Diazepin-2-ones: Studied for their potential therapeutic applications and structural similarities to N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide
Uniqueness
This compound is unique due to its specific structural features and the presence of the nitramide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
28917-15-9 |
|---|---|
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)nitramide |
InChI |
InChI=1S/C5H10N4O2/c10-9(11)8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) |
InChI Key |
IIUAUCCKFFABTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(NC1)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


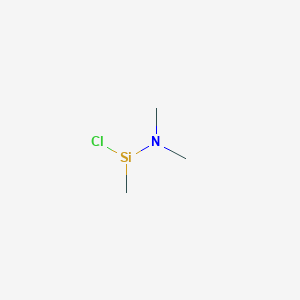
![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
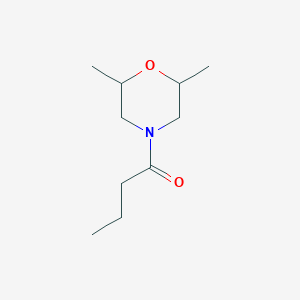
![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)
![1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B14168929.png)

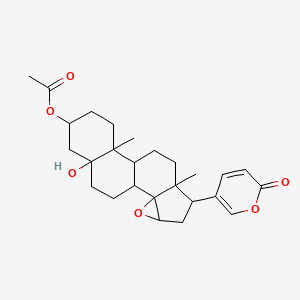
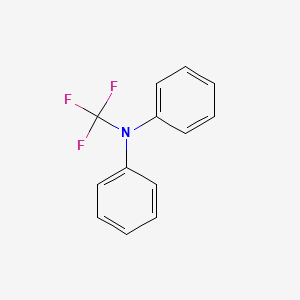
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
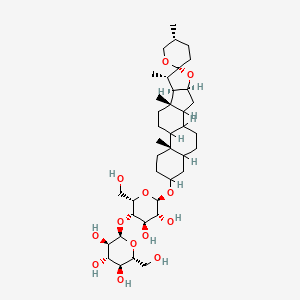
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
